Cas no 77035-42-8 (Dehydroeburicoic acid monoacetate)

Dehydroeburicoic acid monoacetate structure
77035-42-8 structure
Produktname:Dehydroeburicoic acid monoacetate
CAS-Nr.:77035-42-8
MF:C33H50O4
MW:510.747710704803
CID:1509110

Dehydroeburicoic acid monoacetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Dehydroeburicoic acid monoacetate
    • 3β-Acetoxy-24-methylen-lanosta-7,9(11)-dien-21-saeure
    • 3β-acetoxy-eburica-7,9(11),24(28)-trien-21-oic acid
    • 3β-Acetoxy-eburica-7,9(11),24(28)-trien-21-saeure
    • (3beta)-3-(Acetyloxy)-24-methylenelanosta-7,9(11)-dien-21-oic acid
    • Dehydroeburicoi cacid monoacetate 3-O-Acetyl dehydroeburicoic acid
    • 2-[(5R,10S,13R,14R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta
    • 3-O-Acetyldehydroeburicoic acid3-O-Acetyldehydroeburicoic acid
    • DEHYDROEBURICOIC ACID MONOACETATE3-O-ACETYLDEHYDROEBURICOIC ACID
    • Inchi: 1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1
    • InChI-Schlüssel: AYHCPTDPDUADTK-DLCVLMBDSA-N
    • Lächelt: O(C(C([H])([H])[H])=O)[C@@]1([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])C3=C([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]([H])([C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C(=C([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@@]4(C([H])([H])[H])C3=C([H])C([H])([H])[C@@]2([H])C1(C([H])([H])[H])C([H])([H])[H]

Berechnete Eigenschaften

  • Genaue Masse: 510.37091g/mol
  • Oberflächenladung: 0
  • XLogP3: 8.3
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Anzahl drehbarer Bindungen: 8
  • Monoisotopenmasse: 510.37091g/mol
  • Monoisotopenmasse: 510.37091g/mol
  • Topologische Polaroberfläche: 63.6Ų
  • Schwere Atomanzahl: 37
  • Komplexität: 1030
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 510.7

Experimentelle Eigenschaften

  • Dichte: 1.07±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 262-263 ºC (ethanol )
  • Löslichkeit: Insuluble (1.1E-6 g/L) (25 ºC),
  • PSA: 63.60000
  • LogP: 8.13660

Dehydroeburicoic acid monoacetate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chengdu Biopurify Phytochemicals Ltd
BP1810-10mg
Dehydroeburicoic acid monoacetate
77035-42-8 98%
10mg
$130 2023-09-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55908-1mg
Dehydroeburicoic acid monoacetate
77035-42-8 98%
1mg
¥0.00 2023-09-07
MedChemExpress
HY-N4125-5mg
Dehydroeburicoic acid monoacetate
77035-42-8 97.20%
5mg
¥2400 2024-04-17
TargetMol Chemicals
T13640-1mg
Dehydroeburicoic acid monoacetate
77035-42-8 96.47%
1mg
¥ 787 2024-07-20
TargetMol Chemicals
T13640-25mg
Dehydroeburicoic acid monoacetate
77035-42-8 96.47%
25mg
¥ 4780 2024-07-20
Aaron
AR00G7J4-5mg
Dehydroeburicoic acid monoacetate
77035-42-8 95%
5mg
$191.00 2025-02-13
Chengdu Biopurify Phytochemicals Ltd
BP1810-20mg
Dehydroeburicoic acid monoacetate
77035-42-8 98%
20mg
$220 2023-09-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55908-5mg
Dehydroeburicoic acid monoacetate
77035-42-8 98%
5mg
¥0.00 2023-09-07
MedChemExpress
HY-N4125-1mg
Dehydroeburicoic acid monoacetate
77035-42-8 97.20%
1mg
¥950 2024-04-17
A2B Chem LLC
AH55156-5mg
Dehydroeburicoi cacid monoacetate 3-O-Acetyl dehydroeburicoic acid
77035-42-8 97%
5mg
$325.00 2024-04-19
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:77035-42-8)Dehydroeburicoic acid monoacetate
A1037959
Reinheit:99%/99%/99%/99%/99%
Menge:5mg/10mg/25mg/50mg/20mg
Preis ($):249.0/371.0/599.0/837.0/407.0